3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile
Description
3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile (CAS: 338966-67-9) is an acrylonitrile derivative with the molecular formula C₂₂H₁₇FN₂OS. Its structure features a dimethylamino-substituted phenyl group and a 2-fluorobenzoyl-substituted thienyl moiety (Figure 1) . Its applications are hypothesized to relate to materials science or pharmaceuticals, given the electronic properties imparted by the dimethylamino (electron-donating) and fluorobenzoyl (electron-withdrawing) groups.
Properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2OS/c1-25(2)17-9-7-15(8-10-17)13-16(14-24)20-11-12-21(27-20)22(26)18-5-3-4-6-19(18)23/h3-13H,1-2H3/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHMPHFPQRSLTK-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(S2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(S2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of a thienyl intermediate, often through the reaction of 2-fluorobenzoyl chloride with thiophene in the presence of a base such as pyridine.
Coupling Reaction: The thienyl intermediate is then coupled with 4-(dimethylamino)benzaldehyde using a base like potassium carbonate in a solvent such as dimethylformamide (DMF).
Acrylonitrile Formation: The final step involves the addition of acrylonitrile to the coupled product, typically under basic conditions, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to primary amines.
Substitution: Introduction of halogen atoms or other electrophiles on the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by aromatic rings, a thienyl group, and a nitrile group. Its chemical formula is , and it has a CAS number of 338966-67-9. The presence of the dimethylamino group enhances its electron-donating properties, making it a useful building block in organic synthesis.
Organic Synthesis
3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and reduction, allows for the development of diverse derivatives that can be tailored for specific applications in pharmaceuticals and materials science .
Biological Interactions
Research indicates that this compound may interact with biological macromolecules, such as proteins and nucleic acids. Studies have suggested its potential to inhibit certain enzymes by binding to their active sites, thereby modulating enzymatic activity. This property is particularly relevant in drug design, where targeting specific biomolecules can lead to therapeutic advancements .
Pharmacological Properties
The compound has been explored for its pharmacological activities, including anti-inflammatory and anticancer effects. Preliminary studies have shown that it exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. For instance, evaluations conducted by the National Cancer Institute revealed promising results regarding its efficacy against human tumor cells .
Case Study 1: Anticancer Activity
A study assessed the anticancer activity of this compound using a panel of approximately sixty cancer cell lines. The compound demonstrated an average growth inhibition rate of 12.53%, highlighting its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Material Science Applications
In material science, this compound has been utilized in the development of advanced materials such as polymers and dyes. Its unique chemical structure allows for the creation of materials with specific optical properties, making it valuable in applications ranging from electronics to textiles .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Versatile transformations possible |
| Biological Interaction | Potential enzyme inhibitor | Modulates enzymatic activity |
| Pharmacological Activity | Anticancer and anti-inflammatory properties | Significant cytotoxicity against tumors |
| Material Science | Development of advanced materials (polymers/dyes) | Unique optical properties |
Mechanism of Action
The mechanism of action of 3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Thiazole- and Pyrimidine-Based Acrylonitrile Derivatives
Compounds such as 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile (compound 1) and 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile (compound 6) share the acrylonitrile core but incorporate thiazole and pyrimidine rings instead of thienyl groups . Key differences include:
Stilbene Azobenzene Acrylonitrile Derivatives
Stilbene azobenzenes like 3-(4-(bis(2-(trityloxy)ethyl)amino)phenyl)-2-(4-(4-nitrophenyl)diazenyl)phenyl)acrylonitrile (Sample 1) and its brominated analog (Sample 2) are optimized for holographic recording due to their nitro and bromine substituents . In contrast:
Halogen-Substituted Acrylonitrile Derivatives
- 2-[4-(4-Bromo-phenyl)-thiazol-2-yl]-3-(2,4-dichloro-phenyl)-acrylonitrile () contains bromophenyl and dichlorophenyl groups, which increase molecular weight (MW: ~439.7 g/mol) and hydrophobicity compared to the target compound (MW: 376.45 g/mol) .
Key Research Findings and Trends
- Synthetic Challenges : Low yields in thiazole-pyrimidine analogs (e.g., 13% for Compound 1 ) suggest that the target compound’s synthesis may require optimized conditions for scalability.
- Application Potential: Unlike azobenzenes (holography ) or trifluoromethyl-substituted acrylonitriles (pharmaceuticals ), the target compound’s dual electronic effects position it for advanced material applications.
Biological Activity
3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile, also known by its IUPAC name (E)-3-[4-(dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of the Thienyl Intermediate :
- Reaction of 2-fluorobenzoyl chloride with thiophene in the presence of a base such as pyridine.
-
Coupling Reaction :
- The thienyl intermediate is coupled with 4-(dimethylamino)benzaldehyde using potassium carbonate in dimethylformamide (DMF).
-
Acrylonitrile Formation :
- Addition of acrylonitrile under basic conditions to yield the final product.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound can modulate enzymatic activities by binding to active sites, thereby inhibiting or enhancing enzyme functions.
Potential Targets:
- Enzymatic Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : The compound might interact with various receptors, influencing signaling pathways related to neurotransmission or cellular growth.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit antitumor properties. For instance, derivatives containing the dimethylamino and thienyl groups have shown promising results in inhibiting cancer cell proliferation in vitro. Specific studies demonstrated significant reductions in tumor growth rates when tested against various cancer cell lines.
Antimicrobial Properties
Several studies have explored the antimicrobial potential of similar acrylonitrile derivatives. The compound's ability to disrupt bacterial cell membranes or inhibit metabolic pathways suggests potential applications in treating bacterial infections.
Neuropharmacological Effects
The dimethylamino group suggests possible interactions with neurotransmitter systems. Preliminary studies have indicated that related compounds may exhibit affinities for serotonin and dopamine receptors, implicating potential use in treating mood disorders or neurodegenerative diseases.
Research Findings
A summary of relevant research findings is presented in the table below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
